4-(3-Methoxyphenoxy)-butylamine
Overview
Description
The compound “4-(3-Methoxyphenoxy)-butylamine” is an organic compound that contains a methoxyphenoxy group and a butylamine group . The methoxyphenoxy group consists of a phenol group (a benzene ring with a hydroxyl group) that is ether-linked to a methoxy group (an oxygen linked to a methyl group). The butylamine group consists of a four-carbon alkyl chain attached to an amine group.
Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a benzene ring (from the phenoxy group) attached to a four-carbon chain (from the butylamine group) via an ether and amine linkage . The methoxy group would be attached to the benzene ring. The exact structure would depend on the positions of these groups on the benzene ring and the configuration of the butylamine group .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the amine group can participate in acid-base reactions, nucleophilic substitutions, and condensation reactions. The ether group is generally stable but can be cleaved under acidic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. Factors that could influence its properties include the presence of polar groups (like the amine and ether groups), the length of the carbon chain, and the position of the groups on the benzene ring .Scientific Research Applications
Chemical Reactions and Synthesis
Synthesis and Characterization
4-(3-Methoxyphenoxy)-butylamine has been utilized in the synthesis of various chemical compounds. For example, it has been involved in reactions with naphthoquinone, leading to derivatives characterized by X-ray crystallography, indicating its role in complex chemical reactions and structural analysis (Singh et al., 2007).
Chemical Stability and Interactions
The compound has been part of studies investigating the stability and interactions of chemical structures like methoxyphenols, which are crucial in understanding the chemical properties of pharmaceuticals and other organic molecules (Varfolomeev et al., 2010).
Biological and Pharmacological Research
Pharmacological Evaluations
In pharmacological contexts, derivatives of this compound have been analyzed for their receptor binding affinity, indicating its importance in the development of pharmaceutical agents (Chen et al., 2017). For instance, analogs of this compound have been evaluated for their binding properties in brain studies, signifying its potential in neurological research and drug development (Sasaki et al., 2004).
Inactivation and Inhibition Studies
The compound has been used in studies focusing on inactivation mechanisms of enzymes like bovine plasma amine oxidase, highlighting its potential in therapeutic applications where enzyme modulation is critical (Jeon et al., 2003).
Material Science and Catalysis
Catalysis and Synthesis of Antioxidants
this compound is involved in the synthesis of antioxidants like butylated hydroxy anisoles, indicating its role in industrial chemistry and material science, especially in food preservation and polymer stabilization (Yadav & Rahuman, 2003).
Spectroscopic Studies and Molecular Structure Analysis
It has been a part of spectroscopic studies aimed at understanding the structure of complex molecules, contributing to the field of molecular spectroscopy and the development of new materials (Unver et al., 2009).
Safety and Hazards
Future Directions
Given the lack of information on “4-(3-Methoxyphenoxy)-butylamine”, future research could focus on synthesizing this compound and studying its properties and potential applications. Compounds with similar structures have shown promise in various fields, including as antioxidants, ultraviolet absorbers, and flame retardants .
Mechanism of Action
Target of Action
A structurally similar compound, aoh1996, has been reported to inhibit proliferating cell nuclear antigen (pcna), a protein essential for dna replication and repair .
Mode of Action
For instance, AOH1996, a PCNA inhibitor, forms a homotrimeric ring that encircles DNA and slides along it, tethering DNA polymerases and other DNA editing enzymes .
Biochemical Pathways
Phenolic compounds, which this compound is a part of, are formed via the shikimate pathway in higher plants and microorganisms . The shikimate pathway consists of seven reaction steps, beginning with an aldol-type condensation of phosphoenolpyruvic acid (PEP) from the glycolytic pathway, and D-erythrose-4-phosphate, from the pentose phosphate cycle, to produce 3-deoxy-D-arabino-heptulosonic acid 7-phosphate (DAHP) .
Pharmacokinetics
A structurally similar compound, (e)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (mmpp), has been administered in drinking water for 1 month in a study, suggesting oral bioavailability .
Result of Action
Mmpp has been shown to decrease mptp-induced behavioral impairments and dopamine depletion in the striatum .
Properties
IUPAC Name |
4-(3-methoxyphenoxy)butan-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-13-10-5-4-6-11(9-10)14-8-3-2-7-12/h4-6,9H,2-3,7-8,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMPVAFQWXKLLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.